neodymium(III) phosphate xhydrate neodymium(III) phosphate xhydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16183900
InChI: InChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3
SMILES:
Molecular Formula: H2NdO5P
Molecular Weight: 257.23 g/mol

neodymium(III) phosphate xhydrate

CAS No.:

Cat. No.: VC16183900

Molecular Formula: H2NdO5P

Molecular Weight: 257.23 g/mol

* For research use only. Not for human or veterinary use.

neodymium(III) phosphate xhydrate -

Specification

Molecular Formula H2NdO5P
Molecular Weight 257.23 g/mol
IUPAC Name neodymium(3+);phosphate;hydrate
Standard InChI InChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3
Standard InChI Key NZFACMUBFNPQSR-UHFFFAOYSA-K
Canonical SMILES O.[O-]P(=O)([O-])[O-].[Nd+3]

Introduction

Chemical Definition and Stoichiometric Variability

Neodymium(III) phosphate xhydrate refers to hydrated crystalline solids with the general formula NdPO₄·xH₂O, where x denotes variable water molecules within the coordination sphere or lattice. The compound belongs to the lanthanide orthophosphate family, characterized by neodymium ions in the +3 oxidation state coordinated to phosphate (PO₄³⁻) anions. Hydration levels (x) depend on synthesis conditions, typically ranging from 0.5 to 6 water molecules per formula unit .

In crystalline forms, Nd³⁺ adopts an eight- or nine-coordinate geometry, with phosphate oxygen atoms occupying equatorial positions and water molecules or nitrate ions fulfilling axial sites. This structural flexibility allows isomorphic substitution of phosphate with organophosphorus ligands, such as phosphonate esters (RPO₃²⁻) or phosphoric acid esters (ROPO₃²⁻), which modify solubility and optical properties . For instance, replacing inorganic phosphate with di-(2-ethylhexyl)phosphoric acid ester yields oil-soluble neodymium complexes critical for Ziegler-Natta catalysis .

Synthesis Methodologies and Industrial Scalability

Organophosphate Ligand-Mediated Synthesis

Modern approaches employ phosphoric acid esters (e.g., di-(2-ethylhexyl)phosphoric acid) to form solution-processable complexes. As detailed in patent CN103224517A , the process involves:

  • Saponification: Phosphoric acid ester is treated with NaOH in acetone, forming a sodium phosphate ester intermediate.

  • Complexation: NdCl₃ solution is added, triggering ligand exchange to yield [Nd(OPO(OR)₂)₃Cl₃]⁻ complexes.

  • Phase Separation: The oily product is isolated, achieving >95% yield with x ≈ 0.5–1.5 H₂O molecules retained.

Table 1: Comparative Synthesis Parameters for Neodymium Phosphate Complexes

ParameterAqueous Co-Precipitation Organophosphate Route
SolventWaterAcetone/Hexane
Ligand TypeInorganic PO₄³⁻Di-(2-ethylhexyl)phosphate
Coordination Number8–96–7
SolubilityInsoluble in organicsMiscible with alkanes
Hydration (x)1–40.5–1.5

Crystal Engineering via Phosphonate Esters

Phosphonate esters (RPO₃²⁻) offer enhanced rigidity for tailored luminescence. As demonstrated by [Nd(L3)₂(NO₃)₃] (L3 = geminal bisphosphonate ester) , ligand denticity controls Nd³⁺ coordination geometry. Mono-phosphonate ligands (L1/L2) form tris-complexes [Nd(L)₃X₃] (X = NO₃⁻, Cl⁻), while bisphosphonate L3 yields bis-complexes with ten-coordinate Nd³⁺. This structural divergence critically impacts photophysical properties.

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of [Nd(L3)₂(NO₃)₃] reveals a monoclinic (C2/c) lattice with Nd³⁺ in a ten-coordinate, doubly-capped square-antiprismatic geometry . Key metrics include:

  • Nd–O(P=O): 2.443(5) Å

  • Nd–O(NO₃): 2.570(11) Å

  • P=O Bond Length: 1.466(5) Å (vs. 1.462(4) Å in free L3)

Hydrate analogues exhibit elongated metal-ligand distances; for example, La³⁺ derivatives show Nd–O increases of 0.08–0.10 Å due to larger ionic radius (1.16 Å vs. 1.11 Å for Nd³⁺) .

Photoluminescence Behavior

Nd³⁺ emits in the near-infrared (NIR) via 4f-4f transitions. Micro-photoluminescence (µ-PL) of [Nd(L2)₃(NO₃)₃] shows three primary bands :

  • 890 nm: 4F3/24I9/2^4F_{3/2} \rightarrow ^4I_{9/2}

  • 1060 nm: 4F3/24I11/2^4F_{3/2} \rightarrow ^4I_{11/2}

  • 1350 nm: 4F3/24I13/2^4F_{3/2} \rightarrow ^4I_{13/2}

Table 2: Emission Intensities of Neodymium Complexes (Relative to [Nd(L3)₂(NO₃)₃])

Complex890 nm Intensity1060 nm Intensity1350 nm Intensity
[Nd(L1)₃(NO₃)₃] 3.2×3.0×2.8×
[Nd(L2)₃(NO₃)₃] 4.1×3.8×3.5×
[Nd(L3)₂(NO₃)₃] 1.0×1.0×1.0×

Mono-phosphonate complexes exhibit 4× higher emission due to reduced non-radiative decay from rigid ligand frameworks. Low-temperature (5 K) spectra resolve Stark sublevels, with 4F3/24I9/2^4F_{3/2} \rightarrow ^4I_{9/2} splitting into 10 lines under C2/c symmetry .

Functional Applications and Industrial Relevance

Catalytic Uses

Solution-type neodymium phosphate complexes serve as co-catalysts in polybutadiene rubber production. Their oil solubility (achieved via organophosphate ligands) enables homogeneous Ziegler-Natta systems with 85–92% cis-1,4 selectivity .

Photonic Materials

NIR-emitting Nd³⁺ complexes are candidates for optical amplifiers and bioimaging. The 1060 nm band aligns with low-loss telecommunications wavelengths, while 1350 nm emissions suit tissue imaging. Mono-phosphonate derivatives’ enhanced intensity makes them preferable for waveguide integration .

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